molecular formula C20H27NO B10780075 3-[2-[Butyl(Phenethyl)Amino]Ethyl]Phenol

3-[2-[Butyl(Phenethyl)Amino]Ethyl]Phenol

Cat. No.: B10780075
M. Wt: 297.4 g/mol
InChI Key: SDERQNAMIWOFFX-UHFFFAOYSA-N
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Description

3-[2-[Butyl(Phenethyl)Amino]Ethyl]Phenol is a useful research compound. Its molecular formula is C20H27NO and its molecular weight is 297.4 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes:: The synthetic route to CHEMBL2180640 involves the following steps:

    Alkylation: The compound is synthesized by alkylating an aromatic ring with a propylamine group (CCC).

    Aromatic Hydroxylation: The resulting intermediate undergoes aromatic hydroxylation, introducing a hydroxyl group (OH) onto the aromatic ring.

    Final Alkylation: Another alkylation step adds a second propylamine group to the aromatic ring.

Reaction Conditions::
  • Alkylation steps typically use strong bases (e.g., sodium hydride or potassium tert-butoxide) and appropriate solvents (e.g., dimethyl sulfoxide or tetrahydrofuran).
  • Aromatic hydroxylation may involve oxidative conditions (e.g., using hydrogen peroxide or m-chloroperbenzoic acid).

Industrial Production::

Chemical Reactions Analysis

CHEMBL2180640 likely undergoes the following reactions:

    Oxidation: The hydroxylation step involves oxidation of the aromatic ring.

    Alkylation: Both initial and final alkylation steps are examples of this reaction type.

    Substitution: The aromatic ring can undergo substitution reactions due to its electron-rich nature.

Common reagents and conditions:

  • Alkylation: Strong bases, alkyl halides.
  • Aromatic hydroxylation: Oxidants (e.g., hydrogen peroxide).
  • Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides).

Major products:

  • The final product is CHEMBL2180640, an aromatic compound with two propylamine substituents and a hydroxyl group.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, such as receptor binding and therapeutic effects.

    Chemistry: Explore its reactivity and use as a synthetic intermediate.

    Biology: Study its impact on cellular processes.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets. Unfortunately, detailed information on these targets and pathways remains elusive.

Comparison with Similar Compounds

CHEMBL2180640’s uniqueness lies in its specific combination of substituents. Similar compounds may include other alkylated aromatic derivatives, but none may precisely match its structure.

Properties

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

3-[2-[butyl(2-phenylethyl)amino]ethyl]phenol

InChI

InChI=1S/C20H27NO/c1-2-3-14-21(15-12-18-8-5-4-6-9-18)16-13-19-10-7-11-20(22)17-19/h4-11,17,22H,2-3,12-16H2,1H3

InChI Key

SDERQNAMIWOFFX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O

Origin of Product

United States

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